N,N,N'-Trimethyl-cyclohexane-1,4-diamine
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Overview
Description
N,N,N’-Trimethyl-cyclohexane-1,4-diamine is a chemical compound with the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol It is a derivative of cyclohexane, where three methyl groups are attached to the nitrogen atoms of the diamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,N’-Trimethyl-cyclohexane-1,4-diamine can be synthesized through several methods. One common approach involves the methylation of cyclohexane-1,4-diamine using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions . The reaction typically proceeds as follows:
- Dissolve cyclohexane-1,4-diamine in a suitable solvent, such as methanol or ethanol.
- Add a base, such as sodium hydroxide or potassium carbonate, to the solution.
- Slowly add the methylating agent while maintaining the reaction temperature between 0°C and 25°C.
- Stir the reaction mixture for several hours until the reaction is complete.
- Isolate the product by filtration or extraction, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of N,N,N’-Trimethyl-cyclohexane-1,4-diamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N,N,N’-Trimethyl-cyclohexane-1,4-diamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Amine oxides, nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Substituted cyclohexane derivatives with different functional groups.
Scientific Research Applications
N,N,N’-Trimethyl-cyclohexane-1,4-diamine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of N,N,N’-Trimethyl-cyclohexane-1,4-diamine involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of hydrogen bonds, coordination bonds, or other non-covalent interactions with proteins, enzymes, or other biomolecules . The specific pathways and targets depend on the context of its application, such as its role as a ligand in coordination chemistry or its use in drug development .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,4-diamine: The parent compound without methyl groups.
N,N-Dimethyl-cyclohexane-1,4-diamine: A derivative with two methyl groups attached to the nitrogen atoms.
N,N,N’-Trimethyl-1,3-diaminopropane: A similar compound with a different carbon backbone.
Uniqueness
N,N,N’-Trimethyl-cyclohexane-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three methyl groups enhances its steric hindrance and electronic effects, influencing its reactivity and interactions with other molecules .
Properties
IUPAC Name |
1-N,4-N,4-N-trimethylcyclohexane-1,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-10-8-4-6-9(7-5-8)11(2)3/h8-10H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJANWHMCHVPVJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(CC1)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1048918-81-5 |
Source
|
Record name | N1,N1,N4-trimethylcyclohexane-1,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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